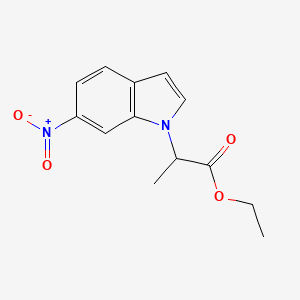

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a synthetic organic compound with the molecular formula C13H14N2O4. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features an indole ring substituted with a nitro group at the 6-position and an ethyl ester group at the 2-position of the propanoate moiety.

Mecanismo De Acción

Target of Action

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a unique chemical compound with a linear formula of C13H14N2O4 It’s worth noting that indole derivatives, which this compound is a part of, are known to be pharmacologically active . They are often involved in a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Indole derivatives are known to interact with various biological targets due to their basic properties, which result from the nitrogen atom in their pyrrole ring .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been found to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indole derivatives have been found to interact excellently with various receptors in molecular docking studies These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-nitro-1H-indol-1-yl)propanoate typically involves the nitration of an indole precursor followed by esterification. One common method starts with the nitration of 1H-indole to introduce the nitro group at the 6-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 6-nitro-1H-indole is then subjected to a Friedel-Crafts acylation reaction with ethyl 2-bromopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

Reduction: Ethyl 2-(6-amino-1H-indol-1-yl)propanoate.

Substitution: Ethyl 2-(6-nitro-1H-indol-1-yl)amide or ethyl 2-(6-nitro-1H-indol-1-yl)alkanoate.

Oxidation: Various oxidized indole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate can be compared with other similar compounds such as:

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.

2-(6-Nitro-1H-indol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate: Similar structure but with a cyano group at the 5-position instead of a nitro group at the 6-position.

These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Actividad Biológica

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O4. The compound features an indole ring, which is known for its ability to interact with various biological targets due to the nitrogen atom in its structure. The nitro group at position 6 is particularly noteworthy as it can undergo bioreduction, leading to reactive intermediates that may influence cellular processes.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Indole derivatives are known to affect multiple biochemical pathways, including:

- Antimicrobial Activity : The compound exhibits potential against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Anticancer Properties : this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. This effect is mediated by mitochondrial depolarization and subsequent activation of apoptotic pathways .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting that the nitro group plays a crucial role in its mechanism by generating reactive species that can damage microbial DNA and proteins.

Anti-inflammatory Activity

In vitro studies have revealed that this compound can suppress the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function. The compound's ability to inhibit cell proliferation was quantified through IC50 values, demonstrating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Anticancer Efficacy

In a study involving Jurkat T-cell leukemia cells, treatment with this compound resulted in a significant increase in annexin V-positive cells, indicating enhanced apoptotic activity. Flow cytometry analysis revealed that after 24 hours of treatment, there was a notable induction of apoptosis, which further increased at 48 hours .

Propiedades

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-4-5-11(15(17)18)8-12(10)14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUQAKFHGDTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.